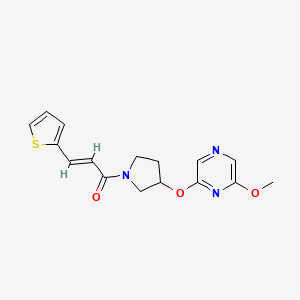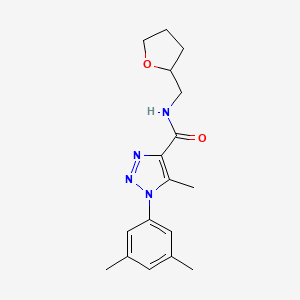
1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a quinolinone core structure, which is a bicyclic system combining a benzene ring and a pyridine ring, fused with a piperidine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
作用機序
Target of Action
Piperidines are a class of organic compounds that are often used in the synthesis of pharmaceuticals . They are present in more than twenty classes of pharmaceuticals . Quinolinones, on the other hand, are a type of heterocyclic compound that also have various pharmaceutical applications . The specific targets of “1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride” would depend on its exact structure and any functional groups present.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. For example, many piperidine derivatives are used as antimuscarinic agents, which work by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors . Quinolinones, meanwhile, can have a variety of modes of action depending on their structure .
Biochemical Pathways
The biochemical pathways affected by “this compound” would depend on its specific targets and mode of action. Piperidines and quinolinones can be involved in a wide range of biochemical pathways due to their diverse pharmaceutical applications .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, if it acts as an antimuscarinic agent like some piperidine derivatives, it could lead to effects such as decreased muscle contraction and reduced secretion of certain glands .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with a ketone in the presence of a base.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinolinone intermediate.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
化学反応の分析
Types of Reactions: 1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinolinone or tetrahydroquinolinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinone N-oxides, while reduction can produce various hydrogenated quinolinone derivatives.
科学的研究の応用
1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects includes investigations into its role as an analgesic or anti-inflammatory agent.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
類似化合物との比較
1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone: The free base form without the hydrochloride salt.
1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone N-oxide: An oxidized derivative.
1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone acetate: An ester derivative.
Uniqueness: 1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride is unique due to its enhanced solubility and stability provided by the hydrochloride salt form. This makes it more suitable for aqueous-based reactions and biological studies compared to its free base or other derivatives.
特性
IUPAC Name |
1-piperidin-4-yl-3,4-dihydroquinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c17-14-6-5-11-3-1-2-4-13(11)16(14)12-7-9-15-10-8-12;/h1-4,12,15H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLZUWGVEHXDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)CCC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate](/img/structure/B2593337.png)
![(3Z)-3-[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2593338.png)



![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/new.no-structure.jpg)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2593345.png)
![4-benzyl-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2593346.png)
![6,6-difluorospiro[2.5]octane-1-carbaldehyde](/img/structure/B2593347.png)
